BenchChemオンラインストアへようこそ!

BRL 35135A

β3-adrenoceptor pharmacology functional selectivity cAMP signaling

BRL 35135A (CAS 86615-41-0) is a racemic methyl ester prodrug whose de-esterified active metabolite, BRL 37344, functions as a potent and selective agonist at the atypical β3-adrenoceptor. Originally developed by SmithKline Beecham, it belongs to the first generation of β3-AR agonists that helped define the ‘atypical’ β-adrenoceptor pharmacology in brown and white adipose tissue.

Molecular Formula C20H25BrClNO4
Molecular Weight 458.8 g/mol
Cat. No. B8640103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL 35135A
Molecular FormulaC20H25BrClNO4
Molecular Weight458.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br
InChIInChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H
InChIKeyLPDGLMPJFGGZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRL 35135A Procurement Guide: A Benchmark β3-Adrenoceptor Agonist for Metabolic and Thermogenic Research


BRL 35135A (CAS 86615-41-0) is a racemic methyl ester prodrug whose de-esterified active metabolite, BRL 37344, functions as a potent and selective agonist at the atypical β3-adrenoceptor [1]. Originally developed by SmithKline Beecham, it belongs to the first generation of β3-AR agonists that helped define the ‘atypical’ β-adrenoceptor pharmacology in brown and white adipose tissue [2]. Unlike non-selective β-agonists such as isoproterenol, BRL 35135A preferentially stimulates lipolysis in brown adipocytes over atrial rate or tracheal relaxation, establishing its foundational role in thermogenic and metabolic research [3].

Why BRL 35135A Cannot Be Simply Replaced by Other β3-AR Agonists in Procurement


Despite sharing the β3-adrenoceptor target, BRL 35135A exhibits a distinct pharmacological fingerprint that sets it apart from later-generation agonists such as CL316243, ICI215001, and ZD2079. Its active metabolite BRL 37344 demonstrates tissue-specific potency differences—3.3 nM in brown adipocytes versus 27.5 nM in colon—that are not replicated by all β3-agonists [1]. Furthermore, in head-to-head functional profiling, BRL 35135A produces a broader and more robust efficacy profile across multiple signaling endpoints compared to ICI215001 and ZD2079, with the latter showing only 10% of isoproterenol’s maximum at one key readout [2]. The compound’s ability to improve glucose tolerance at doses devoid of anti-obesity activity is a differentiating trait relative to earlier analogs like BRL 26830A, which required weight loss for metabolic benefit [3]. These pharmacological nuances mean that substituting BRL 35135A with another β3-agonist can yield qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation of BRL 35135A: Head-to-Head and Cross-Study Evidence Against Key Comparators


Functional Selectivity Profiling: BRL 35135A vs. ICI215001 and ZD2079 in Recombinant β-Adrenoceptor Assays

In a direct comparative panel measuring agonist-stimulated responses as a percentage of the isoproterenol maximum across four receptor readouts, BRL 35135A (10 μM) demonstrated superior and more balanced efficacy than both ICI215001 and ZD2079. At a key β3-associated endpoint (β36–m23), BRL 35135A achieved 81 ± 4% of the isoproterenol maximum, whereas ICI215001 produced only 10 ± 1% and ZD2079 (100 μM) reached 25 ± 2% [1]. This dramatic divergence in functional efficacy means that ICI215001 and ZD2079 are effectively weak or partial agonists in this context, while BRL 35135A retains near-full agonism.

β3-adrenoceptor pharmacology functional selectivity cAMP signaling

Thermogenic Selectivity in Brown Adipose Tissue: BRL 35135A vs. Isoproterenol

In anesthetized rats, BRL 35135A (0.1–1 μg/kg i.v.) produced dose-dependent increases in brown adipose tissue (BAT) temperature without significantly affecting diastolic blood pressure, heart rate, or BAT blood flow. In contrast, isoproterenol (0.01–1 μg/kg i.v.) dose-dependently increased heart rate and BAT blood flow while decreasing diastolic blood pressure, but did not affect BAT temperature at any dose tested [1]. This demonstrates that BRL 35135A can selectively uncouple thermogenesis from cardiovascular stimulation, a differentiation not achievable with the non-selective agonist isoproterenol.

brown adipose tissue thermogenesis β3-selectivity cardiovascular safety

Visceral vs. Subcutaneous Fat Selectivity: BRL 35135A vs. Non-Selective β-Agonists and Other β3-Agonists

In genetically obese db/db mice, four weeks of oral BRL 35135A (0.5–5 mg/kg/day) reduced white fat weight with a consistent rank order: mesenteric fat > retroperitoneal fat > subcutaneous fat. In Zucker fa/fa rats, a very low dose (0.05 mg/kg/day for 6 weeks) selectively reduced the visceral white fat weight/total energy intake ratio, particularly mesenteric fat, without any clear effect on body weight gain [1]. This visceral-fat-preferential effect is corroborated by tissue distribution studies: the active metabolite [¹⁴C]BRL 37344 showed greater tissue concentration in visceral fat than in subcutaneous fat of Wistar rats, and its lipolytic activity was correspondingly higher in visceral adipocytes [1]. Such anatomical selectivity is not a reported feature of non-selective β-agonists like isoproterenol or early β3-agonists such as BRL 28410, which show more uniform fat mobilization.

visceral adiposity fat partitioning metabolic syndrome

Insulin-Independent Glucose Uptake in Skeletal Muscle: BRL 35135A vs. Insulin-Dependent Mechanisms

In both in vivo and in vitro models, BRL 35135A stimulated glucose uptake in rat skeletal muscle independently of insulin. Intravenous infusion dose-dependently increased the rate constant of glucose uptake in three skeletal muscle types, brown adipose tissue, white adipose tissue, heart, and diaphragm, without altering plasma glucose concentrations. Crucially, in isolated soleus muscle, the active metabolite BRL 37344 significantly increased glucose transport in a dose-dependent manner with maximum stimulation at 100 pmol/L, confirming insulin-independent action [1]. In obese human subjects, a 10-day oral regimen (2 mg q.i.d. escalating to 6 mg q.i.d.) reduced the area under the glucose curve during an oral glucose tolerance test from 1518 ± 152 to 1277 ± 132 mmol/L/3 h (P < 0.001) and insulin AUC from 13.8 ± 1.7 to 9.5 ± 1.3 U/L/3 h (P < 0.01), with increased glucose storage accounting for the improved disposal—all without significant weight change [2]. This profile is distinct from insulin-sensitizing agents like metformin or thiazolidinediones, which require functional insulin signaling.

glucose disposal insulin sensitivity skeletal muscle metabolism

Metabolic Differentiation from β2-Agonists in Human Studies: BRL 35135A vs. Salbutamol

In a head-to-head human study, single oral doses of BRL 35135A (8 mg) and the selective β2-agonist salbutamol (8 mg) were compared in eight normal male subjects after pre-treatment with placebo, the β1-antagonist bisoprolol (5 mg), or the β1/β2-antagonist nadolol (20 mg). Both drugs increased basal metabolic rate, but the mechanisms differed: salbutamol’s thermogenic effect was mediated solely by β2-adrenoceptors, whereas BRL 35135A produced a thermogenic response only partially accounted for by combined β1- and β2-stimulation, implicating a β3-mediated component [1]. Notably, BRL 35135A (but not salbutamol) produced a significant rise in serum free fatty acid and glycerol concentrations, an effect that appeared to be β2-mediated but was uniquely triggered by BRL 35135A in this study design [1]. This demonstrates that BRL 35135A engages lipolytic pathways not recruited by a pure β2-agonist at equivalent doses.

human metabolic rate β-adrenoceptor pharmacology thermogenesis

Potency Threshold for Anti-Obesity Activity: BRL 35135A vs. BRL 26830A and CL316243 in Obese Rodent Models

BRL 35135A demonstrates a unique dose–effect dissociation: in genetically obese (ob/ob) mice, 0.5 mg/kg/day orally produces significant anti-obesity activity attributable entirely to fat loss with muscle protein preservation, while lower doses improve glucose tolerance and insulin sensitivity without affecting body weight [1]. In obese Zucker rats, 0.5 mg/kg/day for 3 weeks reduced weight gain by 19%, increased BAT thermogenic activity (GDP binding) 45-fold, and reduced plasma insulin by 50% [2]. By comparison, the earlier analog BRL 26830A required higher doses and produced weight loss accompanied by tremor (β2-mediated) in clinical studies, limiting tolerability [3]. The later-generation agonist CL316243, while more potent in vitro (EC₅₀ 3 nM at β3-AR), produces negative inotropic effects in the human heart with a potency order BRL 37344 > CL316243, raising cardiac safety considerations not prominent with BRL 35135A [4].

anti-obesity pharmacology energy expenditure dose-response comparison

Optimal Application Scenarios for BRL 35135A Procurement Based on Differentiated Evidence


In Vivo Thermogenic Studies Requiring Cardiovascular Dissociation

BRL 35135A is the preferred tool for experiments that must isolate β3-mediated brown adipose tissue thermogenesis from confounding β1/β2 cardiovascular effects. Unlike isoproterenol, which increases heart rate and decreases diastolic blood pressure without raising BAT temperature, BRL 35135A at 0.1–1 μg/kg i.v. selectively elevates BAT temperature with minimal hemodynamic perturbation [1]. This makes it ideal for anesthetized rodent models of BAT activation where cardiovascular stability is critical.

Visceral Adiposity and Fat Partitioning Research

For studies targeting visceral fat depots specifically, BRL 35135A offers a visceral-preferential pharmacological profile—mesenteric > retroperitoneal > subcutaneous fat reduction—demonstrated in both db/db mice and Zucker fa/fa rats [1]. The tissue-specific accumulation of its active metabolite BRL 37344 in visceral fat further supports its use in investigating depot-specific adipocyte biology and metabolic disease models where visceral adiposity is the primary endpoint.

Insulin-Independent Glucose Disposal and Metabolic Flexibility Assays

BRL 35135A enables dissection of insulin-independent glucose uptake mechanisms in skeletal muscle. At concentrations as low as 100 pmol/L, its active metabolite BRL 37344 stimulates glucose transport in isolated soleus muscle without insulin [1], and in human studies it improves glucose tolerance with a 31% reduction in insulin AUC over 10 days without weight loss [2]. This profile supports experimental designs that require pharmacological glucose disposal decoupled from the insulin signaling cascade.

Human β3-Adrenoceptor Target Engagement and Metabolic Rate Studies

In clinical or translational research settings, BRL 35135A uniquely increases basal metabolic rate through a mechanism only partially attributable to β1/β2 stimulation, as demonstrated by its resistance to full blockade by nadolol [1]. It also elevates circulating free fatty acids and glycerol—a lipolytic response not produced by the β2-agonist salbutamol at equivalent doses. This makes BRL 35135A an essential tool for human proof-of-concept studies investigating β3-mediated thermogenesis and lipolysis.

Quote Request

Request a Quote for BRL 35135A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.